5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining a benzimidazole ring, a chlorophenyl group, and a pyrrolone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The synthesis begins with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of Pyrrolone Moiety: The final step involves the cyclization reaction to form the pyrrolone ring, which can be achieved through various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino group or the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, reduced benzimidazole compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the chlorophenyl group.
4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one: Similar structure but lacks the amino group.
5-amino-1-(2-chlorophenyl)-2H-pyrrol-3-one: Similar structure but lacks the benzimidazole ring.
Uniqueness
The uniqueness of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one lies in its combined structural features, which contribute to its distinct chemical and biological properties. The presence of the benzimidazole ring, chlorophenyl group, and amino group allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-10-5-1-4-8-13(10)22-9-14(23)15(16(22)19)17-20-11-6-2-3-7-12(11)21-17/h1-8H,9,19H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEIAJDPYXOGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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